2-(4-{[2-Methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}-1-piperazinyl)ethanol
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Overview
Description
2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound featuring a triazolo-phtalazinyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, starting with the formation of the triazolo-phtalazinyl coreCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and piperazine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzenesulfonyl moieties
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored as a candidate for cancer treatment due to its ability to inhibit CDK2, a protein involved in cell cycle regulation
Mechanism of Action
The mechanism of action of 2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL involves the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar triazolo core.
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of a triazolo-phtalazinyl core with a benzenesulfonyl-piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C23H26N6O3S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[4-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H26N6O3S/c1-16-7-8-18(15-21(16)33(31,32)28-11-9-27(10-12-28)13-14-30)22-24-25-23-20-6-4-3-5-19(20)17(2)26-29(22)23/h3-8,15,30H,9-14H2,1-2H3 |
InChI Key |
DYSVLVHLRSMYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N5CCN(CC5)CCO |
Origin of Product |
United States |
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